2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the ethoxy and benzamide groups. One common method involves the reaction of 2-phenylthiazole with ethyl bromoacetate in the presence of a base to form the ethoxy derivative. This intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in cancer therapy due to its antitumor properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or antitumor effects. The compound may also interact with DNA, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Lacks the ethoxy and benzamide groups but shares the thiazole core.
2-ethoxybenzamide: Lacks the thiazole ring but contains the ethoxy and benzamide groups.
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Lacks the ethoxy group but contains the thiazole and benzamide groups.
Uniqueness
2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the presence of both the ethoxy and benzamide groups attached to the thiazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H20N2O2S/c1-2-24-18-11-7-6-10-17(18)19(23)21-13-12-16-14-25-20(22-16)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,21,23) |
InChI Key |
WZPOMGXSVFIZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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